5-chloro-N-(2-hydroxycyclobutyl)thiophene-2-carboxamide
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Overview
Description
5-chloro-N-(2-hydroxycyclobutyl)thiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 5-chloro-N-(2-hydroxycyclobutyl)thiophene-2-carboxamide can be achieved through several synthetic routes. One common method involves the condensation reaction of 5-chlorothiophene-2-carboxylic acid with 2-hydroxycyclobutylamine under appropriate reaction conditions. The reaction typically requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial production methods for thiophene derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
5-chloro-N-(2-hydroxycyclobutyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding thiol or alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon (Pd/C), and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
5-chloro-N-(2-hydroxycyclobutyl)thiophene-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antithrombotic agent due to its ability to inhibit coagulation factors.
Industrial Chemistry: The compound is utilized as a corrosion inhibitor and in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-hydroxycyclobutyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in its role as an antithrombotic agent, the compound inhibits coagulation factors, thereby preventing the formation of blood clots. The exact molecular targets and pathways may vary depending on the specific application and biological activity being studied .
Comparison with Similar Compounds
5-chloro-N-(2-hydroxycyclobutyl)thiophene-2-carboxamide can be compared with other thiophene derivatives such as:
5-chloro-N-(2-hydroxycyclopentyl)thiophene-2-carboxamide: Similar in structure but with a cyclopentyl instead of a cyclobutyl group.
5-chloro-N-(2-hydroxycyclohexyl)thiophene-2-carboxamide: Contains a cyclohexyl group instead of a cyclobutyl group.
5-chloro-N-(2-hydroxyphenyl)thiophene-2-carboxamide: Features a phenyl group instead of a cyclobutyl group.
The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and chemical properties compared to its analogs .
Properties
IUPAC Name |
5-chloro-N-(2-hydroxycyclobutyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2S/c10-8-4-3-7(14-8)9(13)11-5-1-2-6(5)12/h3-6,12H,1-2H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSBJVJWZFLOTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC(=O)C2=CC=C(S2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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